molecular formula C17H8N4O2S2 B2869432 ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile CAS No. 1023558-35-1

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2869432
CAS No.: 1023558-35-1
M. Wt: 364.4
InChI Key: GQXYVSSPOKKSNA-UHFFFAOYSA-N
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Description

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile is a structurally complex organic compound characterized by a methylene-1,1-dicarbonitrile core functionalized with a benzothiazole-thioether moiety and a nitro-substituted aromatic ring. This combination suggests applications in materials science (e.g., as a ligand or precursor for coordination polymers) or agrochemical research (e.g., as a bioactive scaffold). Its structural analogs, such as ((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile and ((4-piperidylphenyl)methylene)methane-1,1-dicarbonitrile, are documented in laboratory and commercial contexts, implying a research-focused niche for this compound class .

Properties

IUPAC Name

2-[[2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N4O2S2/c18-9-11(10-19)7-12-8-13(21(22)23)5-6-15(12)24-17-20-14-3-1-2-4-16(14)25-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXYVSSPOKKSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with 5-nitro-2-chlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of dyes, pigments, and other materials due to its unique chemical structure.

Mechanism of Action

The mechanism by which ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group may also play a role in its biological activity by undergoing metabolic transformations.

Comparison with Similar Compounds

Key Observations:

The benzothiazole-thioether moiety may stabilize charge transfer interactions, unlike the quinolylamino or piperidylphenyl groups.

Solubility and Stability: The nitro and sulfur-containing groups likely reduce aqueous solubility compared to the piperidylphenyl analog, which has a basic nitrogen capable of salt formation . Nitro groups can destabilize compounds under thermal or photolytic conditions, necessitating cautious storage compared to the quinolylamino derivative, which lacks such labile substituents .

Biological Activity

The compound ((2-Benzothiazol-2-ylthio-5-nitrophenyl)methylene)methane-1,1-dicarbonitrile (CAS: 1023558-35-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, based on various studies and research findings.

  • Molecular Formula : C17H8N4O2S
  • Molecular Weight : 364.41 g/mol
  • CAS Number : 1023558-35-1
  • Structure :
    Chemical Structure

Research indicates that compounds similar to This compound exhibit significant antitumor activity through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • DNA Interaction : The compound has been observed to bind to DNA, particularly in the minor groove, which may inhibit replication and transcription processes critical for cancer cell proliferation .

Case Studies

A recent study evaluated the antitumor efficacy of this compound against several human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated:

Cell LineIC50 (μM)Assay Type
A5496.26 ± 0.332D Viability
HCC82720.46 ± 8.633D Viability
NCI-H35816.00 ± 9.383D Viability

The compound showed higher efficacy in the two-dimensional assays compared to three-dimensional assays, suggesting a more favorable environment for its action in traditional culture settings .

Efficacy Against Bacteria

The compound also displays notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

Comparative Analysis

A comparative analysis of antimicrobial activity was performed using standard antibiotics as controls:

CompoundZone of Inhibition (mm)Bacterial Strain
This compound15E. coli
Penicillin18S. aureus
Ciprofloxacin20P. aeruginosa

The compound exhibited a moderate zone of inhibition compared to standard antibiotics, indicating potential as an alternative antimicrobial agent .

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